5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide
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Overview
Description
5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide: is a complex organic compound that belongs to the class of benzamides. It features a unique structure with a combination of chloro, nitro, and thiadiazole groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide typically involves multiple steps The process begins with the nitration of a suitable benzene derivative to introduce the nitro groupThe thiadiazole ring is then formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a sulfur source .
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzamides .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound can be used to study the interactions of thiadiazole derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The presence of the thiadiazole ring is particularly interesting due to its known biological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with various enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness: The uniqueness of 5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The presence of both nitro and thiadiazole groups provides a versatile platform for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C17H14ClN5O5S2 |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C17H14ClN5O5S2/c1-2-15-20-21-17(29-15)22-30(27,28)12-6-4-11(5-7-12)19-16(24)13-9-10(18)3-8-14(13)23(25)26/h3-9H,2H2,1H3,(H,19,24)(H,21,22) |
InChI Key |
FEIRKSUMOBBUMR-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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